7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Description
Propriétés
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11-5-12(2)7-22(6-11)9-14-19-16-15(23(14)8-13(25)10-24)17(26)21(4)18(27)20(16)3/h11-13,24-25H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSOOLREYOGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Related Compounds
Key Observations :
- The target compound shares the purine-2,6-dione core with derivatives but differs in substituent complexity.
- Compared to pyrimidin-diones (), the purine core provides a larger aromatic system, which may enhance π-π stacking interactions in biological systems .
- The 2,3-dihydroxypropyl group is a recurring motif in hydrophilic derivatives (e.g., ), suggesting shared strategies for improving solubility .
Key Observations :
- Synthesis of purine-2,6-diones typically starts from pyrimidine precursors (e.g., 5,6-diamino derivatives), as seen in . The target compound’s synthesis would require careful optimization to install bulky substituents at positions 7 and 8 .
- highlights the use of hydroxypropyl groups via nucleophilic substitution, a strategy that may apply to the target compound’s synthesis .
Pharmacological Potential (Inferred from Structural Analogues)
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related purine derivatives:
- Thiazolo[2,3-f]purine-2,4-diones () exhibit antiviral activity, implying that structural modifications to the purine core can significantly alter bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are the key challenges?
Answer:
The synthesis of this purine-dione derivative involves multi-step functionalization of the xanthine core. A common approach includes:
Nucleophilic substitution at the 8-position using brominated intermediates (e.g., 8-bromo-theophylline derivatives) with amines like 3,5-dimethylpiperidine .
Alkylation at the 7-position with dihydroxypropyl groups via regioselective reactions under controlled pH and temperature .
Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions .
Key challenges:
- Regioselectivity : Competing reactions at the 7- and 9-positions of the purine core require catalyst optimization (e.g., phase-transfer catalysts) .
- Purification : Hydrophilic dihydroxypropyl groups complicate isolation; reverse-phase chromatography or fractional crystallization is recommended .
Basic: Which spectroscopic and computational techniques are critical for structural confirmation?
Answer:
A combination of spectral methods and computational validation ensures structural accuracy:
- 1H/13C NMR : Assigns substituent positions (e.g., distinguishing 7- vs. 9-alkylation) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Density Functional Theory (DFT) : Validates NMR chemical shifts and optimizes 3D conformations .
Advanced: How can computational reaction path search methods optimize synthesis?
Answer:
Quantum chemical calculations (e.g., DFT-based transition-state analysis ) predict reaction pathways and energy barriers, reducing trial-and-error experimentation:
Reaction path sampling : Identifies low-energy intermediates for alkylation and substitution steps .
Solvent effect modeling : Screens solvents (e.g., DMF vs. THF) to improve yield and selectivity .
Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters iteratively .
Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?
Answer:
DoE minimizes experiments while maximizing data quality:
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions arise from assay-specific conditions (e.g., cell permeability, protein binding). Mitigation strategies include:
Orthogonal assays : Compare enzyme inhibition (e.g., luciferase-based) vs. cellular viability (MTT assay) .
Molecular dynamics (MD) simulations : Probe binding stability in different solvent environments .
Meta-analysis : Pool data from ≥3 independent studies to identify consensus trends .
Basic: What pharmacophoric elements drive its biological activity?
Answer:
Key pharmacophores include:
- Dihydroxypropyl group : Enhances water solubility and hydrogen-bonding interactions .
- 3,5-Dimethylpiperidine : Modulates lipophilicity and target affinity (e.g., adenosine receptors) .
- Purine-dione core : Mimics endogenous nucleotides for enzyme inhibition .
Advanced: What strategies enable regioselective functionalization of the purine core?
Answer:
Protecting groups : Temporarily block the 9-position with benzyl or tert-butyl groups during 7-alkylation .
Catalyst-controlled reactions : Use Pd-catalyzed cross-coupling for selective 8-substitution .
pH-dependent reactivity : Alkylate the 7-position under basic conditions (pH >10) .
Advanced: How to analyze structure-activity relationships (SAR) for substituent modifications?
Answer:
SAR workflows integrate:
QSAR modeling : Correlate substituent properties (logP, PSA) with bioactivity using PLS regression .
Crystallography : Resolve ligand-target complexes (e.g., kinase inhibitors) to identify critical interactions .
Free-energy perturbation (FEP) : Quantify ΔΔG changes from methyl/ethyl substitutions .
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